(2R,5S)-5-ethyl-2-methylpiperidine
Description
(2R,5S)-5-Ethyl-2-methylpiperidine is a chiral piperidine derivative with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . It features two stereogenic centers at positions 2 and 5, leading to its distinct (2R,5S) configuration. The compound is also known by alternative names, including Copellidine and 5-Ethyl-2-pipecoline, with CAS Registry Number 104-89-2 . Its structure consists of a six-membered piperidine ring substituted with an ethyl group at position 5 and a methyl group at position 2.
The compound is utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block for complex molecules.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(2R,5S)-5-ethyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
XOFNHZHCGBPVGJ-SFYZADRCSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](NC1)C |
Canonical SMILES |
CCC1CCC(NC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. For example, the synthesis can start with (S)-proline, which undergoes a series of reactions including alkylation and cyclization to form the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of (2R,5S)-5-ethyl-2-methylpiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature and pressure, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different substituents.
Scientific Research Applications
(2R,5S)-5-ethyl-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
rac-(2R,5R)-5-Ethyl-2-methylpiperidine hydrochloride
(5S)-5-Ethyl-2-methylpiperidine hydrochloride
- CAS : 68711-96-6
Functionalized Piperidine Derivatives
(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Key Differences : The benzyl carbamate group provides steric protection for the amine, enhancing stability during synthetic reactions .
Structural Analogs with Aromatic Substitutions
Methyl (2S,5S,6S)-1-((R)-3-azido-2-hydroxypropyl)-6-(4-bromophenyl)-5-methylpiperidine-2-carboxylate
- Molecular Formula : C₁₇H₂₃BrN₄O₃
- Molecular Weight : 411.30 g/mol
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
